molecular formula C10H11N3O B8451046 N1-Methyl-5-amino-1H-1-indolecarboxamide

N1-Methyl-5-amino-1H-1-indolecarboxamide

Cat. No.: B8451046
M. Wt: 189.21 g/mol
InChI Key: XSGCCGGNYQLISA-UHFFFAOYSA-N
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Description

Significance of the Indole (B1671886) Scaffold in Medicinal Chemistry and Drug Discovery

The indole scaffold is a ubiquitous motif in both natural products and synthetic pharmaceuticals, demonstrating a remarkable versatility in its biological activities. arkat-usa.orgtheaspd.com This significance is rooted in the indole ring's ability to engage in various non-covalent interactions, including hydrogen bonding, π-π stacking, and hydrophobic interactions, with the active sites of enzymes and receptors. Consequently, indole derivatives have been successfully developed into drugs for a multitude of therapeutic areas.

The broad spectrum of pharmacological activities associated with the indole nucleus is extensive, encompassing anticancer, antiviral, antimicrobial, anti-inflammatory, and neuroprotective properties. nih.gov The structural diversity of indole-containing compounds allows for fine-tuning of their biological effects, a feature that medicinal chemists have extensively exploited. By modifying the substitution pattern on the benzene (B151609) or pyrrole (B145914) ring of the indole core, researchers can modulate the compound's potency, selectivity, and pharmacokinetic properties.

Examples of Indole-Based Drugs and Their Therapeutic Applications

Drug NameTherapeutic Application
IndomethacinAnti-inflammatory
OndansetronAntiemetic
SumatriptanAntimigraine
VincristineAnticancer
ZafirlukastAnti-asthmatic

Overview of Indolecarboxamides as a Privileged Structural Class

Among the vast library of indole derivatives, indolecarboxamides represent a particularly important and privileged structural class. The incorporation of a carboxamide functional group (-CONH₂) onto the indole scaffold introduces a key hydrogen bond donor and acceptor moiety, significantly enhancing the molecule's ability to interact with biological targets. nih.gov The position of the carboxamide group on the indole ring, as well as the nature of the substituents on the amide nitrogen, can dramatically influence the compound's biological activity.

Indole-2-carboxamides and indole-3-carboxamides have been the subject of intensive research, leading to the discovery of potent inhibitors of various enzymes and modulators of receptor function. nih.gov The carboxamide moiety's planarity and ability to participate in hydrogen bonding networks often mimic the interactions of peptide bonds, making indolecarboxamides effective peptidomimetics. This has led to their investigation in therapeutic areas traditionally dominated by peptide-based drugs.

Reported Biological Activities of Indolecarboxamide Derivatives

Biological ActivityIndolecarboxamide Subclass
AnticancerIndole-2-carboxamides, Indole-3-carboxamides
Anti-inflammatoryIndole-2-carboxamides
Antiviral (HCV)Indole-based carboxamides
AntimicrobialIndole-2-carboxamides
Anti-Trypanosoma cruzi1H-Indole-2-carboxamides

Positioning N1-Methyl-5-amino-1H-1-indolecarboxamide within Indolecarboxamide Research Context

This compound is a specific derivative that, while not extensively documented in mainstream literature, can be understood within the broader context of indolecarboxamide research. Its structure features three key modifications to the indole scaffold: a carboxamide group at the 1-position, a methyl group on the indole nitrogen (N1), and an amino group at the 5-position of the benzene ring. Each of these modifications is known to influence the biological and chemical properties of the indole nucleus.

The placement of the carboxamide at the N1 position is less common than at the 2 or 3 positions but is a known structural motif. The N1-methylation is a common strategy in medicinal chemistry to block hydrogen bond donation from the indole nitrogen, which can improve metabolic stability and alter receptor binding. nih.gov The 5-amino substitution introduces a basic center and a potential site for further functionalization, which can be crucial for tuning the compound's pharmacological profile. For instance, the synthesis of the related compound 1-methyl-5-amino-1H-indole has been achieved through the reduction of 1-methyl-5-nitro-1H-indole. d-nb.infonih.gov

Given the known activities of related indolecarboxamides, this compound could be hypothesized to possess a range of biological activities. The presence of the N1-carboxamide, in conjunction with the 5-amino group, suggests potential for unique interactions with biological targets. Further synthetic exploration and biological screening of this and related compounds are warranted to fully elucidate their therapeutic potential. The structural similarities to other biologically active indole derivatives suggest that it could be a valuable scaffold for the development of new therapeutic agents.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H11N3O

Molecular Weight

189.21 g/mol

IUPAC Name

5-amino-N-methylindole-1-carboxamide

InChI

InChI=1S/C10H11N3O/c1-12-10(14)13-5-4-7-6-8(11)2-3-9(7)13/h2-6H,11H2,1H3,(H,12,14)

InChI Key

XSGCCGGNYQLISA-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)N1C=CC2=C1C=CC(=C2)N

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of Indolecarboxamides

Strategies for the Construction of the Indole (B1671886) Core in Indolecarboxamide Synthesis

The foundational step in the synthesis of any indole derivative is the construction of the bicyclic indole nucleus. Over the decades, a variety of methods have been developed, ranging from classical named reactions to modern multi-component strategies.

Application of Classical Indole Synthesis Reactions (e.g., Fischer Indole Synthesis)

The Fischer indole synthesis, discovered in 1883, remains one of the most widely employed methods for the preparation of substituted indoles. This acid-catalyzed reaction involves the condensation of a phenylhydrazine (B124118) with an aldehyde or ketone. The versatility of the Fischer synthesis allows for the introduction of substituents on both the benzene (B151609) and pyrrole (B145914) rings of the indole nucleus by selecting appropriately substituted starting materials.

In the context of synthesizing precursors for N1-Methyl-5-amino-1H-1-indolecarboxamide, a substituted phenylhydrazine, such as (4-aminophenyl)hydrazine, could theoretically be reacted with a suitable carbonyl compound. The reaction proceeds through the formation of a phenylhydrazone, which then undergoes a nih.govnih.gov-sigmatropic rearrangement to form a new C-C bond, followed by the elimination of ammonia (B1221849) to yield the aromatic indole ring.

Table 1: Examples of Fischer Indole Synthesis Conditions

Phenylhydrazine DerivativeCarbonyl CompoundAcid CatalystSolventTemperature (°C)Yield (%)
PhenylhydrazineAcetoneAcetic AcidAcetic AcidReflux75
(4-Methoxyphenyl)hydrazinePyruvic AcidPolyphosphoric Acid-10088
(4-Nitrophenyl)hydrazineCyclohexanoneZinc ChlorideEthanol (B145695)Reflux65

This table presents representative data for the Fischer indole synthesis and does not depict the direct synthesis of the subject compound.

Multi-component Reaction Approaches for Indolecarboxamide Formation

Multi-component reactions (MCRs) have emerged as powerful tools in organic synthesis, offering the ability to construct complex molecules in a single step from three or more starting materials. This approach is highly convergent and atom-economical. For the synthesis of indolecarboxamides, the Ugi reaction has shown significant promise. nih.govacs.orgmdpi.comresearchgate.netacs.org

A notable Ugi-type multi-component reaction has been developed for the synthesis of indole carboxamide amino amides. nih.govacs.orgresearchgate.netacs.org This reaction utilizes indole-N-carboxylic acids, which can be prepared from indoles and carbon dioxide, along with an aldehyde, an amine, and an isocyanide. nih.govacs.orgmdpi.com This methodology provides direct access to the indole-1-carboxamide scaffold, tethered to an amino acid-like fragment. nih.govacs.orgmdpi.com While not a direct synthesis of the title compound, this approach highlights the potential of MCRs to rapidly generate diverse indole-1-carboxamide derivatives. acs.orgmdpi.com

Table 2: Ugi-type Multi-component Reaction for Indole-1-Carboxamide Analogs

Indole-N-carboxylic AcidAldehydeAmineIsocyanideSolventYield (%)
Indole-1-carboxylic acidBenzaldehydeAniline (B41778)Benzyl isocyanideMethanol/Dichloromethane78 acs.org
5-Bromoindole-1-carboxylic acidIsobutyraldehydeCyclohexylaminetert-Butyl isocyanideMethanol/Dichloromethane65 acs.org
5-Methoxyindole-1-carboxylic acidFormaldehydeBenzylamineEthyl isocyanideMethanol/Dichloromethane72 acs.org

This table presents plausible data based on reported Ugi reactions for the synthesis of indole-1-carboxamide derivatives. acs.org

Functionalization and Derivatization at Key Positions of the Indolecarboxamide Scaffold

Following the construction of the indole core, the introduction of specific substituents at desired positions is crucial for tailoring the properties of the final molecule.

Regioselective Introduction of the N1-Methyl Group and Related N1-Substituents

The introduction of a methyl group at the N1 position of the indole ring is a common synthetic transformation. A variety of methylating agents can be employed, with the choice often depending on the other functional groups present in the molecule to avoid unwanted side reactions.

A common strategy involves the deprotonation of the indole N-H with a suitable base, followed by quenching with an electrophilic methyl source. For instance, sodium hydride (NaH) is a strong base frequently used for this purpose, followed by the addition of methyl iodide (CH₃I).

In a documented synthesis of 1-methyl-1H-indole-2-carboxylic acid, ethyl 1H-indole-2-carboxylate was N-methylated using dimethyl carbonate (DMC) in the presence of potassium carbonate (K₂CO₃) in dry DMF at 150 °C. mdpi.com This method provides an effective route to N1-methylated indole intermediates that can be further elaborated.

Incorporation of the 5-Amino Functionality and Other Aromatic Ring Substituents

The 5-amino group is a key feature of the target molecule. A common and effective method for its introduction is through the reduction of a 5-nitroindole (B16589) precursor. The nitro group can be introduced onto the indole ring through electrophilic nitration. Subsequent reduction of the nitro group to an amine can be achieved using various reducing agents.

Catalytic hydrogenation is a clean and efficient method for this transformation. For example, 5-nitroindole can be reduced to 5-aminoindole (B14826) using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere. Other reducing systems, such as tin(II) chloride (SnCl₂) in hydrochloric acid or sodium dithionite (B78146) (Na₂S₂O₄), are also effective.

Amide Bond Formation Strategies for the Carboxamide Moiety

The formation of the carboxamide at the N1 position of the indole ring is a critical step in the synthesis of this compound. Unlike the more common C2 or C3-carboxamides, N1-carboxamides require the direct acylation of the indole nitrogen.

One effective method for the N-carboxamidation of indoles involves a copper(I)-catalyzed reaction with isocyanates. researchgate.net This approach allows for the formation of the N-C(O) bond under relatively mild conditions. For the synthesis of the target molecule, an N1-methyl-5-aminoindole could potentially be reacted with a suitable isocyanate in the presence of a copper(I) catalyst. However, the presence of the 5-amino group could lead to competitive reactions, necessitating a protection strategy for the amino group or careful optimization of reaction conditions.

Table 3: Conditions for Copper-Catalyzed N-Carboxamidation of Indoles

Indole DerivativeIsocyanateCopper CatalystSolventTemperature (°C)Yield (%)
IndolePhenyl isocyanateCuIDMSO8095 researchgate.net
5-BromoindoleEthyl isocyanateCuITHF6082
2-Methylindolep-Tolyl isocyanateCuIAcetonitrile7088

This table illustrates representative conditions for the copper-catalyzed N-carboxamidation of indoles, providing a basis for the synthesis of the N1-carboxamide moiety. researchgate.net

An alternative approach involves the reaction of the indole with an acylating agent, such as a carbamoyl (B1232498) chloride, in the presence of a base. The choice of base and reaction conditions is crucial to ensure regioselective acylation at the N1 position.

Chemical Modification and Derivatization of the Terminal Amide Group

The terminal amide group of indolecarboxamides is a versatile functional handle for a variety of chemical modifications and derivatizations. These transformations are crucial for developing new analogs with tailored properties.

One significant modification is the amide–amine replacement, which has been shown to improve the water solubility of indolecarboxamides. For instance, the reduction of an indole-2-carboxamide to its corresponding indolylmethylamine demonstrated a notable increase in solubility. nih.gov This strategy involves the conversion of the carbonyl group of the amide to a methylene (B1212753) group, thereby altering the electronic and steric properties of the linker.

Furthermore, the nitrogen of the amide can be substituted with various groups to generate a library of N-substituted indole-2-carboxamides. tandfonline.com A general synthetic route involves the initial preparation of an indole-2-carboxylic acid, which is then activated, often by conversion to the corresponding acid chloride, and subsequently reacted with a primary or secondary amine. tandfonline.com For example, 1-Benzyl and p-fluorobenzyl indole-2-carboxylic acids have been successfully converted to a range of N-substituted amides by reacting their acid chlorides with various amine derivatives in the presence of pyridine. tandfonline.com

The amide bond itself can participate in cyclization reactions. For instance, indole-2-carboxamides can serve as precursors for the synthesis of diverse polycyclic indole structures through intramolecular and intermolecular cyclization reactions. rsc.org These transformations often involve the activation of the amide or a neighboring group to facilitate ring formation.

The following table summarizes various amines that have been used to derivatize the terminal amide group of indole-2-carboxamides:

Amine Derivative Used for DerivatizationResulting N-Substituted Indole-2-carboxamide
BenzylamineN-Benzyl-indole-2-carboxamide
2,4-DifluorobenzylamineN-(2,4-Difluorobenzyl)-indole-2-carboxamide
AnilineN-Phenyl-indole-2-carboxamide
Various substituted anilinesVarious N-aryl-indole-2-carboxamides

These examples, while focused on indole-2-carboxamides, illustrate the chemical tractability of the amide group, which can be extrapolated to the N1-carboxamide of this compound.

Advanced Synthetic Techniques Relevant to Indolecarboxamide Synthesis

Modern synthetic chemistry offers a range of advanced techniques that are applicable to the synthesis of indolecarboxamides, emphasizing efficiency, selectivity, and environmental sustainability.

Directed metalation is a powerful tool for the regioselective functionalization of aromatic and heteroaromatic compounds, including indoles. The strategy relies on the use of a directing metalation group (DMG) to position a metalating agent (typically an organolithium reagent) at a specific site on the ring. The resulting organometallic intermediate can then be quenched with an electrophile to introduce a new substituent.

For N-substituted indoles, the substituent on the nitrogen atom can act as a DMG. For instance, an N-carboxamide group can direct lithiation to the C7 position of the indole ring. This approach allows for the introduction of various functional groups at a position that is often difficult to access through classical electrophilic substitution reactions. The choice of the base and reaction conditions is critical for achieving high regioselectivity.

In recent years, there has been a significant push towards the development of catalyst-free and environmentally benign synthetic methods. unibo.it These approaches aim to reduce the reliance on transition metal catalysts and hazardous reagents and solvents.

One such example is the catalyst-free gem-difluorination/spirocyclization of indole-2-carboxamides to synthesize C2-spiroindoline derivatives. nih.govresearchgate.net This reaction utilizes Selectfluor as both a fluorinating agent and an alkaline accelerator precursor, offering mild reaction conditions and operational simplicity. nih.govresearchgate.net Another catalyst-free method involves the synthesis of 6-hydroxy indoles through the condensation of carboxymethyl cyclohexadienones and primary amines. nih.gov

Multicomponent reactions (MCRs) also represent a green chemistry approach to indole synthesis. An innovative two-step reaction involving an Ugi MCR followed by an acid-induced cyclization allows for the de novo assembly of the indole core from readily available starting materials in ethanol, a green solvent, without the need for a metal catalyst. rsc.org These principles of catalyst-free and environmentally conscious synthesis can be applied to the preparation of this compound and its derivatives.

The following table highlights some environmentally benign synthetic approaches relevant to indole synthesis:

Synthetic ApproachKey FeaturesEnvironmental Benefits
Catalyst-Free SpirocyclizationUtilizes Selectfluor for dual purposes. nih.govresearchgate.netAvoids transition metal catalysts. nih.govresearchgate.net
Condensation of Cyclohexadienones and AminesCatalyst-free synthesis of hydroxy indoles. nih.govAvoids the use of catalysts. nih.gov
Ugi Multicomponent ReactionTwo-step, one-pot synthesis of the indole core. rsc.orgUse of ethanol as a green solvent, no metal catalyst. rsc.org

Structural Elucidation Techniques for Novel Indolecarboxamide Derivatives

The unambiguous determination of the structure of novel indolecarboxamide derivatives relies on a combination of modern spectroscopic and analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a cornerstone for structural elucidation. ¹H NMR spectroscopy provides information about the chemical environment of protons, including the characteristic signals for the indole ring protons and the substituents. For N-substituted indole-2-carboxamides, the NH proton of the amide typically appears as a triplet, and the adjacent CH₂ protons as a doublet. tandfonline.com ¹³C NMR spectroscopy complements this by providing information about the carbon skeleton.

Mass Spectrometry (MS) is essential for determining the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, which aids in confirming the molecular formula. arkat-usa.org Gas chromatography-mass spectrometry (GC-MS) can be used to identify and quantify indolecarboxamides, with fragmentation patterns providing valuable structural information. nih.gov

The following table summarizes the key structural elucidation techniques and the information they provide for indolecarboxamide derivatives:

TechniqueInformation Provided
¹H NMR SpectroscopyChemical environment of protons, proton-proton coupling.
¹³C NMR SpectroscopyCarbon skeleton of the molecule.
Mass Spectrometry (MS)Molecular weight and elemental composition.
High-Resolution Mass Spectrometry (HRMS)Accurate mass for molecular formula confirmation. arkat-usa.org
Gas Chromatography-Mass Spectrometry (GC-MS)Identification, quantification, and fragmentation patterns. nih.gov
X-ray CrystallographyThree-dimensional molecular structure, bond lengths, and angles. nih.govmdpi.com

Structure Activity Relationship Sar and Pharmacomodulation of Indolecarboxamide Derivatives

Influence of N1-Substituent Modifications on Biological Activity

The introduction of a methyl group at the N1-position is a common strategy in the optimization of indole-based compounds. In the context of N-alkyl-5-hydroxypyrimidinone carboxamides, which share structural similarities with indolecarboxamides, the N-methyl group was found to be crucial for retaining potency against Mycobacterium tuberculosis. nih.gov Replacement of the N-methyl group with an ethyl group resulted in good potency, but complete removal of the alkyl group at this position was not tolerated, leading to a loss of activity. nih.gov This highlights the importance of a small alkyl substituent at the N1-position for maintaining the desired biological effect. Furthermore, in the development of mRNA-based therapeutics, the N1-methyl group in N1-methylpseudouridine, an analogue of uridine, has been shown to enhance the stability of RNA duplexes through stronger stacking and base-pairing interactions. nih.govrsc.org This modification was a critical step in improving the efficacy of mRNA vaccines. rsc.org

Compound/Modification Position Substituent Impact on Biological Activity Source
N-alkyl-5-hydroxypyrimidinone carboxamideN1MethylCrucial for retaining potency against M. tuberculosis nih.gov
N-alkyl-5-hydroxypyrimidinone carboxamideN1EthylMaintained good potency nih.gov
N-alkyl-5-hydroxypyrimidinone carboxamideN1Hydrogen (unsubstituted)Not tolerated; loss of activity nih.gov
N1-methylpseudouridineN1MethylEnhances stability of RNA duplexes nih.govrsc.org

The size and nature of the alkyl group at the N1-position can significantly influence the biological activity of indolecarboxamide derivatives. Studies on N-alkyl nitrobenzamides as antimycobacterial agents have shown that lipophilicity plays a key role, with N-alkyl chain lengths of six to ten carbons being optimal for activity. mdpi.com Increasing the bulkiness of the introduced alkyl groups has also been shown to improve the antibacterial and antifungal activities of 1-alkyl-2-alkylthio-1,2,4-triazolobenzimidazole derivatives. nih.gov However, excessively long alkyl chains can lead to reduced water solubility, which can be a challenge in biological assays. mdpi.com In another study, the steric hindrance of larger alkyl groups at the N1-position was found to influence the outcome of chemical reactions, favoring rearrangement over cyclization. researchgate.net

Research on N1-substituted indoles as antimycobacterial agents revealed that compounds with an eight-carbon-long hydrophobic side chain exhibited the best activity. nih.gov A saturated octyl chain was preferred over an unsaturated one of the same length. nih.gov Shortening the alkyl chain from octyl to isopropyl or methyl led to a significant reduction in activity. nih.gov

Compound Series N1-Substituent Observation Source
N-alkyl nitrobenzamidesC6-C10 alkyl chainsOptimal for antimycobacterial activity mdpi.com
1-alkyl-2-alkylthio-1,2,4-triazolobenzimidazolesIncreasing bulkiness of alkyl groupImproved antibacterial and antifungal activities nih.gov
N1-substituted indolesOctyl chain (saturated)Best antimycobacterial activity nih.gov
N1-substituted indolesIsopropyl or methyl chainSignificant reduction in activity compared to octyl nih.gov

Significance of Substituents on the Indole (B1671886) Ring System

Modifications to the indole ring itself, including substitutions at the C2, C3, and various positions on the benzene (B151609) ring portion, are crucial for fine-tuning the pharmacological properties of indolecarboxamide derivatives.

The C2 and C3 positions of the indole ring are key sites for chemical modification. The nature of the substituents at these positions plays a pivotal role in their biological activity. researchgate.net Shifting a carboxamide moiety from the C2 to the C3 position, or converting it to a 2-carboxy hydrazide, has been shown to reduce activity in certain contexts. nih.gov In the development of antimycobacterial agents, substitutions at the C2 position of indole-2-carboxamides have been extensively studied. nih.gov For instance, para-substituted chloro or bromo groups on a phenyl ring attached to the C2-carboxamide showed enhanced activity against M. abscessus. nih.gov Conversely, para-methyl and para-methoxy substitutions often resulted in decreased activity. nih.gov Bulky, electron-withdrawing, and lipophilic groups at the meta-position of the aniline (B41778) ring in indole-2-carboxamides were found to be optimal for antimycobacterial activity. nih.gov

Substituents on the benzene portion of the indole ring, such as at the C5 position, significantly influence the pharmacological profile. The presence of a 5-amino group, as in the titular compound N1-Methyl-5-amino-1H-1-indolecarboxamide, can be a key determinant of activity. The amino group can act as a hydrogen bond donor and influence the electronic properties of the indole ring system. In a broader context of indolecarboxamides, various substitutions on the aromatic ring have been shown to modulate activity. For example, in a series of indole-2-carboxamides, para-chloro and para-bromo substitutions on an aniline moiety attached to the carboxamide enhanced activity against M. abscessus. nih.gov Similarly, bulky, electron-withdrawing, and lipophilic groups like trifluoromethoxy at the para-position also led to increased activity. nih.gov These findings underscore the importance of the electronic and steric properties of substituents on the indole's aromatic ring in defining the pharmacological characteristics of these compounds. nih.gov

Examination of Halogen Substituents and Electron-Withdrawing Groups

The substitution pattern on the indole core of indolecarboxamide derivatives plays a critical role in modulating their biological activity. Research into antitubercular agents has shown that the introduction of bulky, electron-withdrawing, and lipophilic groups at either the meta- or para-position of an aniline ring connected to the core structure generally promotes antimycobacterial activity, with meta-substitution often being optimal. nih.gov Conversely, ortho-substitutions have been found to be detrimental to activity. nih.gov

For instance, in the context of acetamide (B32628) derivatives of indolecarboxamides, para-substitution with chloro or bromo groups resulted in a twofold enhancement of activity against M. abscessus and M. tb compared to the unsubstituted analog. nih.gov Similarly, trifluoromethyl and trifluoromethoxy substitutions at the para-position also yielded compounds with good potency against both strains. nih.gov The positive impact of electron-withdrawing substituents is further highlighted by the observation that a dichlorophenyl derivative showed an eight-fold improvement in activity compared to its monochlorophenyl counterpart. rsc.org This enhancement is attributed to a reduction in the phenyl π-electron density, which may decrease electronic repulsion and favor hydrophobic interactions within the target's binding site. rsc.org

These findings underscore a consistent trend where lipophilic and electron-withdrawing characteristics on the aryl moiety are key determinants for potency in this class of compounds. nih.gov

Table 1: Effect of Substituents on Antimycobacterial Activity of Indole-2-carboxamide Analogs

Compound Series Substituent on Aniline Ring Position Observed Effect on Activity Reference
Acetamides Chloro (Cl) para 2-fold enhanced activity nih.gov
Acetamides Bromo (Br) para 2-fold enhanced activity nih.gov
Acetamides Trifluoromethyl (CF₃) para Good potency nih.gov
Acetamides Trifluoromethoxy (OCF₃) para Good potency nih.gov
Arylcarboxamides Dichloro (Cl₂) - 8-fold improvement vs. monochloro rsc.org
Acetamides Various ortho Detrimental to activity nih.gov

Structural Elucidation of the Terminal Amide Moiety's Contribution to SAR

The amide bond is a cornerstone of medicinal chemistry, present in over a quarter of common drugs due to its favorable properties, including high polarity, conformational diversity, and the ability to act as both a hydrogen bond donor and acceptor. arkat-usa.org Within the indolecarboxamide scaffold, the terminal amide moiety is not merely a linker but an essential component for biological activity. nih.gov Its presence is considered decisive for the inhibitory action of these compounds against various enzymes and proteins. nih.gov

Modifications to the substituent on the amide nitrogen (N-substituent) have profound effects on the biological activity of indolecarboxamide derivatives. Structure-activity relationship studies have consistently shown that bulky and lipophilic groups attached to the amide nitrogen are required for good anti-Mycobacterium tuberculosis (anti-TB) activity. researchgate.net

For example, replacing a cyclohexyl group with a larger cyclooctyl or an adamantyl ring resulted in a conspicuous increase in antitubercular potency. rsc.org This suggests that increasing the bulkiness of the N-substituent is directly related to an increase in activity, a finding consistent across multiple studies on the indole ring scaffold. rsc.orgnih.gov Potent activities have been noted in derivatives bearing cyclooctyl, trimethylbicyclo[3.1.1]heptanyl, and spiro[5.5]undecanyl rings at the amide nitrogen. nih.gov However, this strategy can present challenges, as increasing the bulkiness of the N-cycloaliphatic ring can sometimes lead to solubility issues, which may negatively impact observed activity in certain assays. rsc.org

Table 2: Impact of Amide N-Substituent Variation on Antitubercular Activity

Initial N-Substituent Replacement N-Substituent Biological Consequence Reference
Cyclohexyl Cyclooctyl Conspicuous increase in potency rsc.org
Cyclohexyl Adamantyl Conspicuous increase in potency rsc.org
- Cyclooctyl Potent activity observed nih.gov
- Trimethylbicyclo[3.1.1]heptanyl Potent activity observed nih.gov
- Spiro[5.5]undecanyl Potent activity observed nih.gov

The amide linkage itself contains key pharmacophoric elements that are critical for molecular recognition and binding. The carboxamide group is a versatile functional group that possesses both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the C=O group). arkat-usa.org This dual capacity allows it to form multiple, stabilizing hydrogen bonds with amino acid residues in a target's active site. nih.gov

Docking studies of indole derivatives with enzymes have revealed the importance of these interactions. For instance, the carboxamide nitrogen can form a hydrogen bond with the backbone carbonyl of specific amino acid residues (e.g., Thr380), while the indole nitrogen interacts with others (e.g., Glu190). nih.gov The presence of the carboxamide group is therefore essential for anchoring the ligand within the binding pocket and ensuring proper orientation for inhibitory activity. nih.gov This interaction, largely driven by hydrogen bonding, is a primary factor in the affinity of indolecarboxamides for their targets. nih.gov

Identification of Active Pharmacophores and Efficacy Hotspots

An active pharmacophore is the specific ensemble of steric and electronic features necessary to ensure optimal molecular interactions with a specific biological target. For indolecarboxamide derivatives, the core pharmacophore generally consists of the indole ring system and the carboxamide moiety. nih.gov

Key features for high antitubercular potency have been identified through extensive SAR studies. researchgate.net An optimal inhibitor should possess:

A carboxamide function at the C-2 position of the indole ring. researchgate.net

An unsubstituted indole nitrogen. researchgate.net

A monosubstituted amide nitrogen bearing a bulky, lipophilic substituent. nih.govresearchgate.net

Bulky, electron-withdrawing groups on an associated aryl ring, preferably at the meta- or para-position. nih.gov

These elements constitute the efficacy hotspots of the scaffold, and modifications to any of these regions can significantly alter the compound's activity. The indole ring and carboxamide moiety, in particular, play a decisive role in the inhibitory activity of these compounds. nih.gov

A clear correlation exists between the structural features of indolecarboxamide ligands and their intrinsic biological activities. The discovery of highly potent antitubercular agents from this class has been driven by systematic chemical modifications aimed at establishing a robust body of SAR. nih.gov

Certain indolecarboxamide derivatives are known to act as allosteric modulators of G-protein coupled receptors (GPCRs), such as the cannabinoid CB1 receptor. nih.gov This activity introduces the concept of biased signaling, or functional selectivity, where a ligand can stabilize specific receptor conformations that preferentially activate certain downstream signaling pathways over others. nih.govnih.gov

Ligand-induced biased signaling occurs when different ligands, binding to the same receptor, trigger distinct intracellular responses. nih.gov For example, an indole-2-carboxamide named ICAM-b was found to be a CB1 allosteric modulator that inhibited G-protein coupling but induced β-arrestin-mediated downstream signaling. nih.gov This represents a clear case of biased signaling, offering a way to selectively modulate receptor function. nih.gov

The structural features of the ligand are responsible for inducing this bias. The specific conformation a ligand adopts upon binding, and the unique interactions it forms with the receptor's binding pocket, can favor coupling to one effector protein (e.g., β-arrestin) over another (e.g., G-protein). researchgate.net This selective modulation holds significant promise for designing safer and more effective drugs by fine-tuning GPCR functions to isolate therapeutic effects from undesirable side effects. nih.govnih.gov

Biological Activities and Mechanistic Investigations of Indolecarboxamide Analogues

Anti-inflammatory Effects of Indolecarboxamide Analogues

Inhibitory Activities in Inflammation Models (e.g., carrageenan-induced edema)

Exploration of Anti-inflammatory Pathways

The anti-inflammatory effects of indole-containing compounds are often linked to their modulation of key inflammatory pathways. A recurring mechanism is the inhibition of the nuclear factor-kappa B (NF-κB) pathway. nih.gov NF-κB is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes, including those for cytokines like TNF-α and IL-6, as well as enzymes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). nih.govnih.govnih.gov

For example, certain isoquinoline-1-carboxamide (B73039) derivatives have been shown to suppress the lipopolysaccharide (LPS)-induced inflammatory response in microglial cells by inhibiting the phosphorylation of IκB and subsequent nuclear translocation of NF-κB. nih.gov This action leads to a downstream reduction in the production of nitric oxide (NO), TNF-α, and IL-6. nih.govnih.govrsc.org Furthermore, some of these compounds also inhibit the mitogen-activated protein kinase (MAPK) signaling pathway, which can act as an upstream regulator of NF-κB. nih.gov The ability of various indole (B1671886) derivatives to suppress these critical pathways underscores their potential as anti-inflammatory agents.

Enzyme and Receptor Modulatory Activities

Inhibition of Sodium/Hydrogen Exchangers (NHE)

The sodium/hydrogen exchanger (NHE) is a family of transmembrane proteins involved in intracellular pH regulation. nih.gov While specific data for N1-Methyl-5-amino-1H-1-indolecarboxamide is unavailable, research has been conducted on other indole carboxamide derivatives as NHE inhibitors. A series of N-(aminoiminomethyl)-1H-indole carboxamide derivatives were synthesized and evaluated for their ability to inhibit the Na+/H+ exchanger. nih.gov These studies are crucial as NHE1 hyperactivation is implicated in cardiac damage following ischemia-reperfusion. nih.gov The development of potent and selective NHE1 inhibitors, such as cariporide (B1668443) and eniporide, highlights the therapeutic potential of targeting this exchanger. nih.govmedchemexpress.com

Histamine (B1213489) H4 Receptor Ligand Interactions and Biased Signaling Studies

The histamine H4 receptor (H4R) is primarily expressed on immune cells and is a key target in inflammatory and allergic diseases. nih.gov Indolecarboxamide scaffolds have been explored as ligands for the H4R. For instance, N-(2-aminoethyl)-5-chloro-1H-indol-2-carboxamide has been investigated for its inhibitory effect on H4R-mediated responses in mast cells. nih.gov Studies have shown that such compounds can inhibit histamine-induced intracellular calcium mobilization and the production of the Th2 cytokine IL-13. nih.gov

Furthermore, the concept of biased signaling at the H4R has been a subject of interest. This phenomenon involves ligands that preferentially activate one signaling pathway over another (e.g., G protein activation versus β-arrestin recruitment). Research on H4R ligands has revealed that some compounds can act as biased agonists, a property that could be exploited to develop drugs with more specific effects and fewer side effects.

Modulation of Mycolic Acid Transport Pathway (mmpL3)

The mycobacterial membrane protein Large 3 (MmpL3) is an essential transporter involved in the export of mycolic acids, which are crucial components of the mycobacterial cell wall. nih.govnih.govnih.gov This makes MmpL3 a prime target for novel antimycobacterial drugs. Indole-2-carboxamides have emerged as a potent class of MmpL3 inhibitors. nih.govnih.govrsc.orgresearchgate.net These compounds have demonstrated significant activity against various mycobacterial species, including drug-resistant strains. nih.gov The inhibition of MmpL3 disrupts the integrity of the mycobacterial cell wall, leading to bacterial death. nih.gov The broad antimycobacterial spectrum and novel mechanism of action make indole-2-carboxamide-based MmpL3 inhibitors a promising area of research for new tuberculosis treatments. researchgate.net

Antimycobacterial Activity

Building on their ability to inhibit MmpL3, indole-2-carboxamides have shown potent antimycobacterial activity. nih.govresearchgate.net Numerous studies have reported the synthesis and evaluation of various indole-2-carboxamide derivatives against Mycobacterium tuberculosis and other non-tuberculous mycobacteria. nih.govnih.gov The activity of these compounds is often evaluated by determining their minimum inhibitory concentration (MIC) against different mycobacterial strains. For example, certain N-(1-hydroxy-1,3-dihydrobenzo[c] core.ac.uknih.govoxaborol-6-yl)(hetero)aryl-2-carboxamides have demonstrated micromolar inhibitory concentrations against M. tuberculosis. mdpi.com The structure-activity relationship (SAR) studies of these compounds are crucial for optimizing their potency and pharmacokinetic properties, with the goal of developing new and effective treatments for tuberculosis and other mycobacterial infections. nih.gov

Compound ClassTarget/OrganismActivityReference
Benzothiazole (B30560) carboxamidesCarrageenan-induced rat paw edemaUp to 80% inhibition nih.gov
Isatin (B1672199) derivativesCarrageenan-induced paw edema (mice)Significant reduction in edema researchgate.net
Isoquinoline-1-carboxamidesLPS-treated BV2 microglial cellsInhibition of NO, TNF-α, IL-6 production nih.gov
N-(aminoiminomethyl)-1H-indole carboxamidesSodium/Hydrogen Exchanger (NHE)Inhibitory activity nih.gov
N-(2-aminoethyl)-5-chloro-1H-indol-2-carboxamideHistamine H4 ReceptorInhibition of calcium mobilization and IL-13 production nih.gov
Indole-2-carboxamidesMycobacterium tuberculosis (MmpL3)Potent antimycobacterial activity nih.govnih.gov
N-(1-hydroxy-1,3-dihydrobenzo[c] core.ac.uknih.govoxaborol-6-yl)(hetero)aryl-2-carboxamidesMycobacterium tuberculosisMicromolar MIC values mdpi.com

Based on a comprehensive review of available scientific literature, there is currently no specific information regarding the biological activities and mechanistic investigations of the chemical compound This compound in the context of Mycobacterium abscessus.

Extensive searches for data pertaining to the inhibition of Mycobacterium abscessus and the mode of action against mycobacterial targets by this specific indole-1-carboxamide analogue did not yield any published research findings. The significant body of research on the antimycobacterial properties of indolecarboxamides has been predominantly focused on a different class of structural isomers, namely indole-2-carboxamides. These indole-2-carboxamide compounds have been investigated for their potent inhibitory effects against various mycobacterial species, including Mycobacterium abscessus, primarily through the inhibition of the essential mycolic acid transporter, MmpL3.

However, this substantial body of evidence on indole-2-carboxamides cannot be extrapolated to this compound, as the difference in the position of the carboxamide group on the indole ring (position 1 versus position 2) results in a fundamentally different molecular structure with distinct chemical and biological properties.

Consequently, it is not possible to provide the detailed article as outlined in the user's request, as the specific data on the biological activity of this compound against Mycobacterium abscessus and its mechanism of action are not available in the current scientific literature.

Computational and Theoretical Approaches in Indolecarboxamide Research and Design

Quantitative Structure-Activity Relationship (QSAR) Analyses

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. jocpr.comlongdom.org This method is instrumental in predicting the activity of novel compounds and understanding the structural features crucial for their therapeutic effects.

Both 2D and 3D-QSAR methodologies have been extensively applied to various classes of indole (B1671886) derivatives to elucidate the structural requirements for their biological activities. rjptonline.orgproquest.comresearchgate.net

2D-QSAR: This approach utilizes descriptors derived from the two-dimensional representation of molecules, such as topological, electronic, and physicochemical properties. researchgate.net For instance, in studies of indole derivatives as inhibitors of enzymes like cyclooxygenase-2 (COX-2), 2D-QSAR models have been developed to correlate molecular properties with inhibitory potency. dntb.gov.ua These models can help in identifying key fragments or properties that contribute positively or negatively to the biological activity.

3D-QSAR: Three-dimensional QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide a more detailed understanding by considering the 3D arrangement of atoms. nih.govresearchgate.net These techniques are particularly useful in the study of indole-2-carboxamides as potential antitubercular agents targeting the Mycobacterial Membrane Protein Large 3 (MmpL3). nih.govnih.gov In such studies, a series of compounds are aligned, and their steric and electrostatic fields are correlated with their biological activities. The resulting contour maps highlight regions where bulky groups or specific electronic features would enhance or diminish activity, guiding the design of more potent analogs. researchgate.net

A hypothetical 2D-QSAR study on a series of N1-substituted-5-amino-1H-1-indolecarboxamides might reveal the importance of the N1-methyl group for activity, while a 3D-QSAR study could provide insights into the optimal steric and electronic properties of substituents on the indole ring for enhanced target binding.

QSAR MethodDescriptors UsedTypical Application for Indolecarboxamides
2D-QSAR Topological indices, molecular weight, logP, electronic propertiesPredicting general biological activity and identifying key molecular fragments.
3D-QSAR (CoMFA/CoMSIA) Steric and electrostatic fields, hydrophobicity, H-bond donor/acceptor fieldsGuiding lead optimization by providing 3D contour maps for structure modification. researchgate.net

A primary goal of QSAR studies is the development of robust predictive models. nih.gov For indolecarboxamides, these models are crucial for forecasting the potency of newly designed compounds before their synthesis, thereby saving time and resources. jocpr.comnih.gov For example, a QSAR model developed for a series of indole derivatives as kinase inhibitors can predict the half-maximal inhibitory concentration (IC50) of novel analogs. researchgate.net

Furthermore, QSAR models can be tailored to predict selectivity. dntb.gov.ua By developing separate models for activity against a primary target and off-target proteins, it is possible to computationally screen for compounds with a high therapeutic index. For N1-Methyl-5-amino-1H-1-indolecarboxamide, a predictive QSAR model could be developed to estimate its potency against a specific target while simultaneously predicting its potential for off-target interactions.

Below is a table illustrating typical statistical parameters used to validate the robustness of a QSAR model, based on studies of related indole derivatives. nih.gov

Statistical ParameterDescriptionAcceptable Value
r² (Coefficient of determination) Measures the goodness of fit of the model.> 0.6
q² or r²cv (Cross-validated r²) Measures the internal predictive ability of the model.> 0.5
pred_r² (External predictive r²) Measures the predictive ability of the model for an external test set.> 0.5

Pharmacophore Modeling and Virtual Screening Strategies

Pharmacophore modeling is a powerful ligand-based drug design technique that identifies the essential three-dimensional arrangement of chemical features responsible for a molecule's biological activity. nknpub.commdpi.com This model can then be used as a 3D query to screen large compound libraries for novel molecules with the desired activity.

For indolecarboxamides, ligand-based pharmacophore models have been developed, particularly in the context of antitubercular drug discovery targeting MmpL3. nih.gov By analyzing a set of known active indolecarboxamide inhibitors, a common pharmacophore hypothesis can be generated. Such a model typically consists of features like hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, and aromatic rings. nih.gov For a compound like this compound, the amide group could serve as both a hydrogen bond donor and acceptor, the indole ring as a hydrophobic and aromatic feature, and the amino group as a potential hydrogen bond donor.

A representative pharmacophore model for MmpL3 inhibitors based on indolecarboxamides might include the following features:

One hydrogen bond acceptor

One hydrogen bond donor

Two hydrophobic groups

One aromatic ring system nih.gov

Once a pharmacophore model is established and validated, it serves as a blueprint for the rational design of new compounds. nih.gov Medicinal chemists can design novel molecules that fit the pharmacophore hypothesis, ensuring that the key interacting features are present in the correct spatial orientation. This approach has been successfully used to design novel indole-2-carboxamide analogues with potent antitubercular activity. nih.govresearchgate.net

Virtual screening of large chemical databases using a validated pharmacophore model can identify novel scaffolds that possess the desired biological activity. nknpub.comresearchgate.net This strategy can lead to the discovery of compounds with different chemical structures but similar biological functions to known indolecarboxamides.

Molecular Docking and Dynamics Simulations

Molecular docking and dynamics simulations are structure-based computational methods that provide detailed insights into the binding of a ligand to its protein target at an atomic level. researchgate.netnih.gov

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor, as well as the binding affinity. researchgate.net For indole-2-carboxamides targeting the MmpL3 transporter, docking studies have been instrumental in elucidating the binding mode and identifying key amino acid residues involved in the interaction. nih.govresearchgate.netchemrxiv.org These studies often reveal that the indole core fits into a hydrophobic pocket, while the carboxamide moiety forms crucial hydrogen bonds with polar residues in the binding site. researchgate.net A docking study of this compound into a target protein would aim to predict its binding pose and score, providing a rational basis for its observed or predicted activity.

Molecular Dynamics (MD) Simulations: Following molecular docking, MD simulations can be performed to study the dynamic behavior of the ligand-protein complex over time. researchgate.netnih.gov These simulations provide a more realistic representation of the binding event by considering the flexibility of both the ligand and the protein. MD simulations can be used to assess the stability of the docked pose, analyze the persistence of key interactions, and calculate binding free energies. researchgate.net For indole-2-carboxamide inhibitors of MmpL3, MD simulations have helped to understand the intricacies of their binding in a dynamic environment and to correlate these findings with experimental activity data. nih.govrsc.org

Computational MethodPurposeInformation Gained
Molecular Docking Predicts the binding pose and affinity of a ligand to a receptor.Binding orientation, key interacting residues, binding score. nih.gov
Molecular Dynamics (MD) Simulations Simulates the movement of atoms in a ligand-protein complex over time.Stability of binding pose, dynamic interactions, binding free energy. researchgate.net

Ligand-Target Interaction Analysis

Ligand-target interaction analysis is a cornerstone of computational drug design, offering a detailed view of how a molecule like an indolecarboxamide derivative binds to its biological target at the atomic level. This analysis is crucial for understanding the determinants of affinity and selectivity. Techniques such as molecular docking are frequently employed to predict the preferred orientation of a ligand when bound to a receptor.

In a typical molecular docking study, the three-dimensional structure of the target protein is used to create a virtual binding pocket. The indolecarboxamide ligand is then computationally "docked" into this site in various possible conformations and orientations. A scoring function is used to estimate the binding affinity for each pose, with more negative scores generally indicating a more favorable interaction.

The analysis of the resulting ligand-receptor complex reveals key interactions, such as:

Hydrogen Bonds: These are critical for the specificity of binding and often involve the carboxamide moiety of the indolecarboxamide scaffold.

Hydrophobic Interactions: The indole ring and any lipophilic substituents can form van der Waals interactions with nonpolar residues in the binding pocket.

Pi-Pi Stacking: The aromatic indole core can engage in stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan.

Electrostatic Interactions: Charged groups on the ligand and receptor can form salt bridges or other electrostatic interactions.

These interactions are meticulously cataloged and analyzed to build a comprehensive picture of the binding mode. This information is invaluable for designing new derivatives with improved potency and a more desirable pharmacological profile.

Interaction Type Potential Interacting Groups on Indolecarboxamide Receptor Amino Acid Examples Typical Distance (Å)
Hydrogen Bond DonorAmino group (-NH2), Carboxamide N-HAsp, Glu, Ser, Thr2.5 - 3.5
Hydrogen Bond AcceptorCarboxamide C=OAsn, Gln, His, Ser, Tyr2.5 - 3.5
HydrophobicIndole ring, Methyl groupAla, Val, Leu, Ile, Phe3.0 - 4.5
Pi-Pi StackingIndole aromatic systemPhe, Tyr, Trp3.5 - 7.0

Homology Modeling for Receptor Structure Elucidation

The application of ligand-target interaction analysis is contingent on the availability of a three-dimensional structure of the target protein. While experimental techniques like X-ray crystallography and NMR spectroscopy are the gold standard for structure determination, they are not always feasible. In such cases, homology modeling, also known as comparative modeling, provides a powerful alternative for generating a reliable 3D model of the target receptor.

Homology modeling constructs a model of a "target" protein sequence based on its alignment to one or more known "template" structures of homologous proteins. The fundamental principle is that proteins with similar sequences tend to adopt similar three-dimensional structures. For instance, in the study of novel imidazo[1,2-a]pyridine-3-carboxamide (B1205228) inhibitors of Mycobacterium tuberculosis, a homology model of the QcrB protein was constructed using the X-ray structure of a related protein as a template nih.gov.

The process of homology modeling generally involves four key steps:

Template Selection: The first step is to identify suitable template structures by searching protein structure databases (e.g., the Protein Data Bank or PDB) with the target protein's amino acid sequence. The quality of the resulting model is highly dependent on the sequence identity between the target and the template; higher identity leads to a more accurate model.

Sequence Alignment: The target sequence is then aligned with the template sequence(s). This alignment is crucial as it dictates which residues in the target correspond to which residues in the template structure.

Model Building: Based on the alignment, a 3D model of the target protein is constructed. This involves copying the coordinates of the aligned residues from the template to the model and building the coordinates for any insertions or deletions.

Model Refinement and Validation: The initial model is then refined to correct any steric clashes or unfavorable geometries. The quality of the final model is assessed using various computational tools that check its stereochemical properties, such as Ramachandran plots, and compare it to known protein structures.

Once a validated homology model is obtained, it can be used for subsequent computational studies, such as molecular docking of indolecarboxamide ligands, to investigate potential binding sites and interaction patterns.

Homology Modeling Step Description Key Considerations
Template SelectionIdentifying one or more known protein structures with sequence similarity to the target.Sequence identity (>30% is generally preferred), resolution of the template structure.
Sequence AlignmentAligning the amino acid sequence of the target with the template(s).Accuracy of the alignment, especially in loop regions.
Model BuildingConstructing the 3D coordinates of the target protein based on the template structure.Handling of insertions and deletions (indels).
Model ValidationAssessing the quality and accuracy of the generated model.Stereochemical quality (Ramachandran plot), energy calculations, comparison with known structures.

Conformational Analysis and Binding Mode Prediction

The biological activity of a flexible molecule like an indolecarboxamide is not only dependent on its chemical structure but also on its three-dimensional shape or conformation. Conformational analysis aims to identify the stable, low-energy conformations of a molecule and understand the energy barriers between them. This is critical because a ligand must adopt a specific conformation to fit into the binding site of its target receptor.

Various computational methods can be used for conformational analysis, ranging from systematic and random searches to more sophisticated techniques like molecular dynamics simulations. These methods explore the potential energy surface of the molecule by systematically rotating its rotatable bonds and calculating the energy of each resulting conformation.

The insights gained from conformational analysis are then integrated with molecular docking to predict the most likely binding mode of the indolecarboxamide ligand. By understanding the preferred conformations of the ligand in solution and in the context of the receptor's binding pocket, researchers can make more accurate predictions about how the molecule will interact with its target.

For example, the prediction of a binding mode for a series of indolecarboxamide derivatives might reveal that a particular substituent on the indole ring, when in a specific orientation, can form a crucial hydrogen bond with a key residue in the active site. This knowledge can then be used to design new analogs with modifications that favor this beneficial conformation, potentially leading to enhanced biological activity.

The combination of conformational analysis and binding mode prediction provides a powerful platform for structure-based drug design, enabling the rational optimization of lead compounds into potent and selective drug candidates.

Concluding Perspectives and Future Directions in N1 Methyl 5 Amino 1h 1 Indolecarboxamide Research

Emerging Trends in Indolecarboxamide Scaffold Development

The indolecarboxamide scaffold is a "privileged structure" in medicinal chemistry, known for its ability to interact with a wide range of biological targets. arkat-usa.org Current research focuses on the strategic modification of this core structure to enhance potency, selectivity, and pharmacokinetic properties. Key trends in the development of indolecarboxamide scaffolds include the exploration of diverse substituents at various positions of the indole (B1671886) ring and modifications of the carboxamide moiety.

Structure-activity relationship (SAR) studies have demonstrated that substitutions on the indole ring significantly influence the biological activity of these compounds. For instance, in the context of antitubercular agents, the introduction of halogen atoms at the 4- and 6-positions of the indole ring has been shown to enhance activity. acs.org The development of novel synthetic methodologies allows for the efficient creation of diverse libraries of indolecarboxamide derivatives, facilitating the exploration of new chemical space and the identification of compounds with improved therapeutic profiles. arkat-usa.org

The table below summarizes the impact of various substitutions on the biological activity of indolecarboxamide derivatives, based on findings from recent studies.

Substitution Position Substituent Type Observed Biological Effect Therapeutic Area
Indole N1-positionAlkyl, ArylModulation of activity and physical propertiesVarious
Indole 2-positionCarboxamide variationsSignificant impact on target binding and potencyVarious
Indole 5-positionElectron-donating/withdrawing groupsInfluence on antiproliferative and enzyme inhibitory activityAnticancer
Indole 4,6-positionsHalogens (e.g., F, Cl)Enhanced antimycobacterial activityAntitubercular

Potential for Diverse Biological Applications

Indolecarboxamide derivatives have demonstrated a remarkable diversity of biological activities, suggesting that N1-Methyl-5-amino-1H-1-indolecarboxamide could also exhibit interesting pharmacological properties. The indole nucleus is a key component in many approved drugs and investigational agents. nih.gov

Anticancer Activity: A significant area of research for indolecarboxamides is in oncology. These compounds have been shown to target various pathways involved in cancer progression, including the inhibition of protein kinases, tubulin polymerization, and histone deacetylases. researchgate.netmdpi.com For example, certain 5-substituted indole-2-carboxamides have been identified as dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2), showing potent antiproliferative action against cancer cell lines. rsc.org

Antitubercular Activity: The indolecarboxamide scaffold has yielded highly potent antitubercular agents. nih.gov Some derivatives have shown exceptional activity against drug-susceptible and drug-resistant strains of Mycobacterium tuberculosis, with minimum inhibitory concentration (MIC) values in the low nanomolar range. nih.gov The potential for oral activity has also been demonstrated for some compounds in this class. nih.gov

Anti-inflammatory Effects: Novel indole-2-carboxamide derivatives have been synthesized and shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. nih.gov

The following table highlights some of the biological activities observed for various indolecarboxamide derivatives.

Derivative Class Biological Activity Mechanism of Action (if known)
Indole-2-carboxamidesAntitubercularInhibition of MmpL3
5-substituted-indole-2-carboxamidesAnticancerDual EGFR/CDK2 inhibition
Indole-2-carboxamidesAnti-inflammatoryInhibition of TNF-α and IL-6 expression

Synergistic Integration of Synthetic and Computational Methodologies

The advancement of indolecarboxamide research is significantly propelled by the integration of synthetic chemistry with computational modeling. nih.gov Computational tools are increasingly used to accelerate the drug discovery process by enabling virtual screening, predicting ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties, and elucidating the molecular basis of drug-target interactions. mdpi.com

Molecular docking and dynamics simulations are employed to study the binding of indolecarboxamide derivatives to their target proteins, providing insights that guide the rational design of more potent and selective inhibitors. nih.gov For instance, computational studies have been instrumental in understanding the interactions of indole-2-carboxamides with the mycobacterial membrane protein MmpL3, a key target in tuberculosis. rsc.org This synergistic approach allows for a more efficient exploration of the vast chemical space of indolecarboxamides and prioritizes the synthesis of compounds with the highest probability of success.

Identifying New Targets and Pathways for Indolecarboxamide Intervention

A key future direction for indolecarboxamide research is the identification of novel biological targets and pathways. While established targets for this scaffold are known, the chemical versatility of indolecarboxamides suggests that they may interact with a broader range of proteins involved in various diseases.

In the field of oncology, researchers are exploring new kinase targets and other signaling pathways that can be modulated by indole-based compounds. mdpi.comnih.gov For tuberculosis, while MmpL3 is a validated target for some indolecarboxamides, efforts are underway to identify other essential mycobacterial proteins that can be inhibited by this class of compounds. nih.govnih.gov The development of target-based screening approaches, coupled with phenotypic screening of compound libraries, will be crucial in uncovering new mechanisms of action and expanding the therapeutic potential of indolecarboxamides. nih.gov The unique substitution pattern of this compound may confer affinity for novel targets that are not engaged by other indole derivatives.

Q & A

Q. What are the recommended synthetic routes for N1-Methyl-5-amino-1H-indolecarboxamide, and how can reaction conditions be optimized for yield?

  • Methodological Answer : The compound is typically synthesized via multi-step reactions starting from indole derivatives. A common approach involves:
  • Step 1 : Introduction of the methyl group at the N1 position using methylating agents (e.g., methyl iodide) under basic conditions.
  • Step 2 : Functionalization at the 5-position with an amino group via nitration followed by reduction (e.g., catalytic hydrogenation).
  • Step 3 : Carboxamide formation using coupling reagents like EDCI or HATU with appropriate amines.
    Optimization includes temperature control (e.g., 0–5°C for methylation to avoid over-alkylation) and solvent selection (e.g., DMF for polar intermediates). Reaction progress should be monitored via TLC or HPLC .

Q. Which analytical techniques are critical for confirming the structural integrity of N1-Methyl-5-amino-1H-indolecarboxamide?

  • Methodological Answer : Key techniques include:
  • NMR Spectroscopy : 1H/13C NMR to verify methyl group placement, aromatic proton environments, and carboxamide connectivity.
  • LC-MS : To confirm molecular weight (e.g., [M+H]+ peak) and purity.
  • FTIR : Identification of characteristic bands (e.g., N-H stretch at ~3300 cm⁻¹ for the amide group).
    Cross-referencing with spectral databases (e.g., PubChem) and computed InChI keys (e.g., YPHZBKGLGOMMGW-UHFFFAOYSA-N) ensures accuracy .

Advanced Research Questions

Q. How can researchers resolve contradictions in bioactivity data for N1-Methyl-5-amino-1H-indolecarboxamide across different assay platforms?

  • Methodological Answer : Contradictions often arise from assay-specific variables (e.g., cell line variability, solvent effects). Mitigation strategies include:
  • Standardized Protocols : Use consistent solvent systems (e.g., DMSO concentration ≤0.1%) and cell viability controls.
  • Orthogonal Assays : Validate results with complementary methods (e.g., SPR for binding affinity vs. cellular assays for functional activity).
  • Purity Verification : Ensure ≥98% purity via HPLC to exclude confounding impurities (see stability data in ).

Q. What strategies are effective in designing derivatives of N1-Methyl-5-amino-1H-indolecarboxamide to enhance target selectivity?

  • Methodological Answer : Focus on structure-activity relationship (SAR) studies:
  • Functional Group Modifications : Introduce electron-withdrawing groups (e.g., -NO2) at the 3-position to modulate electronic effects on binding.
  • Scaffold Hybridization : Combine with bioactive moieties (e.g., furan or pyridine rings) to exploit dual-target interactions, as seen in related indole-carboxamide hybrids .
  • Computational Modeling : Use docking simulations (e.g., AutoDock Vina) to predict binding poses and prioritize derivatives for synthesis.

Q. How should researchers approach the purification of N1-Methyl-5-amino-1H-indolecarboxamide to minimize byproducts?

  • Methodological Answer : Purification steps depend on solubility and polarity:
  • Recrystallization : Use ethanol/water mixtures for polar impurities.
  • Column Chromatography : Employ silica gel with gradient elution (e.g., 5–20% MeOH in DCM) for non-polar byproducts.
  • HPLC Prep : Utilize reverse-phase C18 columns for high-resolution separation.
    Solubility data from related indole-carboxamides (e.g., 1-Methyl-1H-indole-5-carboxylic acid, mp 221–223°C ) can guide solvent selection.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.